1-(Buta-1,3-diyn-1-yl)-2-methylbenzene
CAS No.: 131292-30-3
Cat. No.: VC21228377
Molecular Formula: C11H8
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131292-30-3 |
---|---|
Molecular Formula | C11H8 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | 1-buta-1,3-diynyl-2-methylbenzene |
Standard InChI | InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3 |
Standard InChI Key | DTUGMGNAGQFFQL-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C#CC#C |
Canonical SMILES | CC1=CC=CC=C1C#CC#C |
Introduction
Chemical Identity and Classification
Nomenclature and Alternative Names
The compound is known by several names in chemical literature, reflecting different naming conventions. Its primary IUPAC name is 1-buta-1,3-diynyl-2-methylbenzene, though it is also indexed as "Benzene, 1-(1,3-butadiynyl)-2-methyl- (9CI)" in some chemical databases. These variations in nomenclature can sometimes lead to confusion in literature searches, requiring researchers to be aware of multiple naming conventions when conducting comprehensive literature reviews on this compound.
Structural Classification
As a member of the conjugated diyne family, this compound represents an important class of molecules in organic chemistry. The buta-1,3-diyn-1-yl substituent consists of four carbon atoms in a linear arrangement with alternating triple and single bonds (C≡C-C≡C), creating a highly unsaturated and electronically unique structural element. When this functional group is attached to the ortho position of toluene, it creates a molecule with interesting electronic and steric properties that can be exploited in various chemical transformations and applications.
Physical and Chemical Properties
Structural Details
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has a molecular formula of C11H8, containing a total of 11 carbon atoms and 8 hydrogen atoms. The structure features a methylbenzene core with a buta-1,3-diyn-1-yl substituent at the position adjacent to the methyl group. This arrangement creates a molecule with distinct electronic and spatial characteristics. The compound's SMILES notation (CC1=CC=CC=C1C#CC#C) provides a linear representation of its structure, while its InChI string (InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3) offers a more standardized structural identifier.
Chemical Properties
The chemical reactivity of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is primarily determined by its functional groups. The terminal alkyne group in the buta-1,3-diyn-1-yl substituent is particularly reactive and can participate in various addition and coupling reactions. The conjugated diyne system may exhibit characteristic reactions of alkynes, including hydration, hydrogenation, and various metal-catalyzed cross-coupling reactions. The aromatic ring with the methyl substituent can undergo typical electrophilic aromatic substitution reactions, though the steric and electronic influence of the diyne chain would modify its reactivity compared to simple toluene.
Table 1: Key Physical and Chemical Properties of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene
Property | Value | Reference |
---|---|---|
CAS Number | 131292-30-3 | |
Molecular Formula | C11H8 | |
Molecular Weight | 140.18 g/mol | |
IUPAC Name | 1-buta-1,3-diynyl-2-methylbenzene | |
Standard InChI | InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3 | |
Standard InChIKey | DTUGMGNAGQFFQL-UHFFFAOYSA-N | |
SMILES | CC1=CC=CC=C1C#CC#C | |
PubChem Compound ID | 14669597 |
Synthesis and Preparation Methods
Palladium-Catalyzed Cross-Coupling
Another potential synthetic approach could involve palladium-catalyzed cross-coupling reactions, similar to those described for related compounds in the search results. For instance, the coupling of Z-bromo-acrylic acid derivatives with terminal alkynes using Pd(PPh3)2Cl2 and CuI as catalysts in the presence of triethylamine has been reported for the synthesis of structurally related compounds . Adapting this methodology could potentially provide an alternative route to our target compound.
Sequential Coupling Strategies
For more complex diyne structures, a sequential coupling strategy might be employed. This could involve the initial formation of a monoyne intermediate, followed by a second coupling reaction to introduce the extended diyne functionality. Such an approach would allow for more controlled synthesis and potentially higher yields of the desired product. The reaction conditions would need to be carefully optimized to minimize the formation of homo-coupling products, which are common side products in alkyne coupling reactions.
Table 2: Potential Synthetic Methods for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be used for the purification and analysis of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. Based on similar compounds mentioned in the search results, thin-layer chromatography (TLC) analysis using hexane/EtOAc solvent systems would likely be effective for monitoring reactions and assessing purity . The relatively non-polar nature of the compound would suggest good solubility in organic solvents like dichloromethane, chloroform, and hexane.
Mass Spectrometry
Mass spectrometry would provide valuable information about the molecular weight and fragmentation pattern of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. The expected molecular ion peak would correspond to the molecular weight of 140.18 g/mol. Characteristic fragmentation patterns might include the loss of the diyne chain and fragmentation of the aromatic ring. High-resolution mass spectrometry (HRMS) would be particularly useful for confirming the molecular formula and structure of the compound.
Applications and Research Significance
Organic Synthesis
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene potentially serves as a valuable building block in organic synthesis due to its unique structural features. The terminal alkyne functionality in the diyne chain provides a reactive handle for further transformations, including additional coupling reactions, cycloadditions, and various carbon-carbon bond-forming processes. The compound could serve as a precursor for more complex molecular architectures, particularly those requiring extended conjugated systems.
Materials Science
Conjugated diynes, including compounds like 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, have attracted interest in materials science due to their electronic properties. The extended π-electron system can contribute to interesting optical and electronic behaviors, potentially making these compounds useful in the development of molecular wires, organic semiconductors, and other electronic materials. The linear rigid structure of the diyne unit also makes these compounds interesting from a structural perspective for supramolecular chemistry and crystal engineering.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume